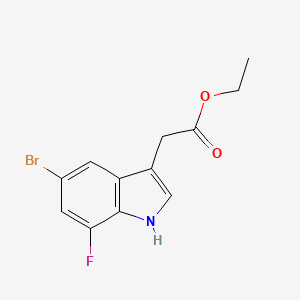

Ethyl 5-Bromo-7-fluoroindole-3-acetate

Description

Ethyl 5-Bromo-7-fluoroindole-3-acetate (CAS 2097800-18-3) is a halogenated indole derivative with a bromine atom at position 5, a fluorine atom at position 7, and an ethyl ester group at the C3-acetate moiety. The bromine and fluorine substituents enhance its electronic properties and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

ethyl 2-(5-bromo-7-fluoro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrFNO2/c1-2-17-11(16)3-7-6-15-12-9(7)4-8(13)5-10(12)14/h4-6,15H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUFKXWCOZUCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC2=C1C=C(C=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Bromo-7-fluoroindole-3-acetate typically involves the halogenation of indole derivatives. One common method includes the bromination and fluorination of indole-3-acetate. The reaction conditions often involve the use of bromine and fluorine sources in the presence of suitable catalysts and solvents. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, while fluorination can be carried out using a fluorinating agent such as Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Bromo-7-fluoroindole-3-acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

Ethyl 5-Bromo-7-fluoroindole-3-acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Bromo-7-fluoroindole-3-acetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- Methyl 5-Bromo-7-fluoroindole-3-acetate (CAS 2091441-66-4): Differs by a methyl ester group instead of ethyl.

- 5-Bromo-7-fluoroindole-3-acetic Acid (CAS 1019111-81-9): The carboxylic acid counterpart.

- Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate (CAS 2097800-29-6): Features a ketone group at the C2 position.

Table 1: Structural and Physicochemical Comparison

| Compound | CAS Number | Substituents (Positions) | Functional Group | Molecular Weight (g/mol)* |

|---|---|---|---|---|

| This compound | 2097800-18-3 | Br (5), F (7) | Ethyl ester | ~315.14 |

| Mthis compound | 2091441-66-4 | Br (5), F (7) | Methyl ester | ~301.11 |

| 5-Bromo-7-fluoroindole-3-acetic Acid | 1019111-81-9 | Br (5), F (7) | Carboxylic acid | ~273.06 |

| Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate | 2097800-29-6 | Br (4), F (7) | Ethyl oxoester | ~329.12 |

*Calculated based on molecular formulas.

Biological Activity

Ethyl 5-Bromo-7-fluoroindole-3-acetate is a notable compound in medicinal chemistry, primarily due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into the mechanisms of action, biological effects, and research findings associated with this compound.

Chemical Structure and Properties

This compound features an indole ring system with bromine and fluorine substituents. The presence of these halogen atoms significantly influences its chemical reactivity and biological activity. The fluorine atom enhances binding affinity to biological targets due to its electronegativity and small size, while the bromine atom may contribute to specific interactions with receptors and enzymes.

The mechanism of action for this compound involves:

- Binding Affinity : The compound's indole structure allows it to bind effectively to various receptors and enzymes, modulating their activity. The fluoro group enhances this binding affinity, making it a potent candidate for drug development.

- Cell Signaling Modulation : Research indicates that indole derivatives can influence signaling pathways related to cell proliferation and apoptosis. This modulation is crucial for its potential therapeutic applications in cancer treatment.

Antiviral Properties

Studies have shown that this compound exhibits antiviral activity by inhibiting viral replication through interaction with viral enzymes. This property is particularly relevant in the development of antiviral therapies.

Anticancer Activity

Research has highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, in vitro studies demonstrated significant reductions in cell viability in human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) when treated with this compound. The mechanism involves oxidative activation leading to the formation of reactive intermediates that can damage cellular components like DNA .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Its structural characteristics allow it to interact with bacterial enzymes, potentially disrupting their function and leading to bacterial cell death.

Case Studies and Research Findings

- Cytotoxicity Assays : In a study examining the effects of this compound on V79 hamster fibroblasts, it was found that the compound exhibited high cytotoxicity after oxidative activation by horseradish peroxidase (HRP). The study indicated that the compound could be further evaluated as a prodrug for targeted cancer therapy due to its selective toxicity towards tumor cells .

- Comparative Studies : Comparative analyses with similar compounds such as Ethyl 5-Bromoindole-3-acetate and Ethyl 7-Fluoroindole-3-acetate revealed that the presence of both bromine and fluorine atoms in this compound significantly enhanced its biological activity compared to derivatives lacking one or both halogens.

Summary Table of Biological Activities

| Activity | Description | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Antiviral | Inhibits viral replication | Not specified | Targets viral enzymes |

| Anticancer | Induces cytotoxic effects on cancer cells | MCF7, HT29 | Oxidative activation leading to reactive intermediates |

| Antimicrobial | Disrupts bacterial enzyme function | Various bacterial strains | Interaction with bacterial enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.